

Early research on (+)-N-Methylpseudoephedrine applications

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Compound of Interest

Compound Name: (+)-N-Methylpseudoephedrine

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An In-depth Technical Guide on the Early Research and Applications of **(+)-N-Methylpseudoephedrine**

Introduction

(+)-N-Methylpseudoephedrine is a sympathomimetic amine and a member of the amphetamine and phenethylamine classes of compounds.[1][2] It is a derivative of pseudoephedrine and an isomer of N-methylephedrine.[3] Naturally occurring in plants of the Ephedra genus, it is one of the ephedra alkaloids.[1][4] Early research on **(+)-N-Methylpseudoephedrine** has been foundational to its applications in medicine and organic chemistry.[1] Its primary uses have been as a decongestant in over-the-counter respiratory medications and as a vasopressor.[1] Additionally, its specific stereochemistry has made it a valuable tool in asymmetric synthesis.[1][3]

Pharmacology

Mechanism of Action

The pharmacological effects of **(+)-N-Methylpseudoephedrine** are primarily due to its activity as a sympathomimetic agent, meaning it mimics the effects of endogenous catecholamines like norepinephrine.[4] Its mechanism can be described as follows:

- **Adrenergic Receptor Agonism:** It acts as an agonist at adrenergic receptors. Specifically, it stimulates alpha-adrenergic receptors, which leads to vasoconstriction.[1] This action is the basis for its use as a nasal decongestant, as it reduces swelling in the nasal passages.[1]

- **Indirect Sympathomimetic Action:** Like other ephedra alkaloids, it has an indirect effect mediated by the release of norepinephrine from nerve terminals.^[4] This displaced norepinephrine then acts on postsynaptic adrenergic receptors.
- **Central Nervous System (CNS) Stimulation:** As a sympathomimetic that can cross the blood-brain barrier, it also has stimulant effects on the central nervous system, which can lead to increased alertness.^{[1][4]}

Pharmacodynamics

The direct and indirect stimulation of adrenergic receptors by **(+)-N-Methylpseudoephedrine** results in a range of physiological effects:

- **Vasoconstriction:** The agonism at alpha-adrenergic receptors causes the constriction of blood vessels, which can increase blood pressure.^[5] This effect is utilized in its application as a vasopressor to treat hypotension.^{[6][7]}
- **Bronchodilation:** Stimulation of beta-adrenergic receptors in the lungs leads to the relaxation of bronchial smooth muscle.^[4]
- **Cardiac Effects:** It can increase cardiac contractility and cardiac output.^[4] However, it generally does not increase the heart rate.^[4]

Pharmacokinetics

While specific early pharmacokinetic data for **(+)-N-Methylpseudoephedrine** is limited, the properties of the closely related compound methylephedrine provide insight:

- **Absorption:** Methylephedrine is rapidly absorbed after oral administration.^[4]
- **Metabolism:** Methylephedrine is metabolized to ephedrine and norephedrine.^[4] A significant portion of the dose is excreted unchanged in the urine.^[4]
- **Excretion:** The elimination half-life is dependent on urinary pH, with alkaline urine decreasing the rate of elimination.^{[4][8]}

Quantitative Data

The following tables summarize key quantitative data for **(+)-N-Methylpseudoephedrine** and the related compound pseudoephedrine.

Table 1: Physicochemical Properties

Property	(+)-N-Methylpseudoephedrine	Pseudoephedrine
Chemical Formula	C ₁₁ H ₁₇ NO	C ₁₀ H ₁₅ NO
Molar Mass	179.263 g·mol ⁻¹ [3]	165.23 g·mol ⁻¹ [9]
Melting Point	29 to 31 °C [3]	118 to 119 °C
XLogP3	1.7 [2]	0.9 [9]

Table 2: Pharmacokinetic Parameters of Related Compounds

Parameter	Value (for Pseudoephedrine)
Bioavailability	~100% [5]
Protein Binding	21–29% [5]
Onset of Action	30 minutes [5]
Elimination Half-life	5.4 hours (urine pH dependent) [5]

Experimental Protocols

Synthesis of Pseudoephedrine from N-Methylamphetamine

This protocol, described by Blagg and Davies and adapted for pseudoephedrine, demonstrates a stereospecific conversion that is relevant to the synthesis of N-methylated derivatives.[\[10\]](#)[\[11\]](#)

- Purification of Starting Material: N-methylamphetamine is purified by precipitation from isopropanol with HCl, followed by deprotonation with sodium hydroxide and extraction into chloroform. The solvent is removed in vacuo.[\[10\]](#)

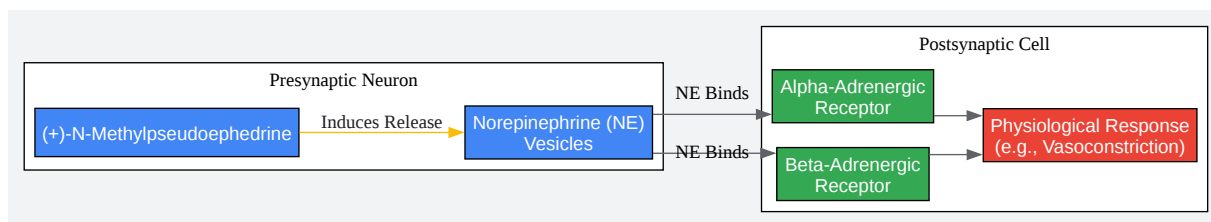
- **Formation of Chromium Tricarbonyl Complex:** The purified N-methylamphetamine is heated with chromium hexacarbonyl in a dibutyl ether solution to form the chromium tricarbonyl coordination compound.[\[10\]](#)
- **Deprotonation:** Two equivalents of n-butyllithium (nBuLi) are used to deprotonate the complex due to the presence of the acidic amine proton.[\[10\]](#)
- **Hydroxylation:** One equivalent of oxodiperoxymolybdenum(pyridine)(HMPA) (MoOPH) is added to introduce a hydroxyl group at the alpha position.[\[10\]](#)
- **De-complexation of Chromium:** The reaction mixture is exposed to air to de-complex the chromium from the newly formed alcohol.[\[10\]](#)
- **Purification:** The final product is purified by recrystallization from toluene, followed by precipitation from isopropanol with HCl to obtain the hydrochloride salt.[\[10\]](#)

In Vitro Dissolution Study for Pseudoephedrine Formulations

This protocol was used to establish an in-vivo/in-vitro correlation for extended-release pseudoephedrine sulfate tablets and is indicative of methods used to study similar compounds.[\[12\]](#)

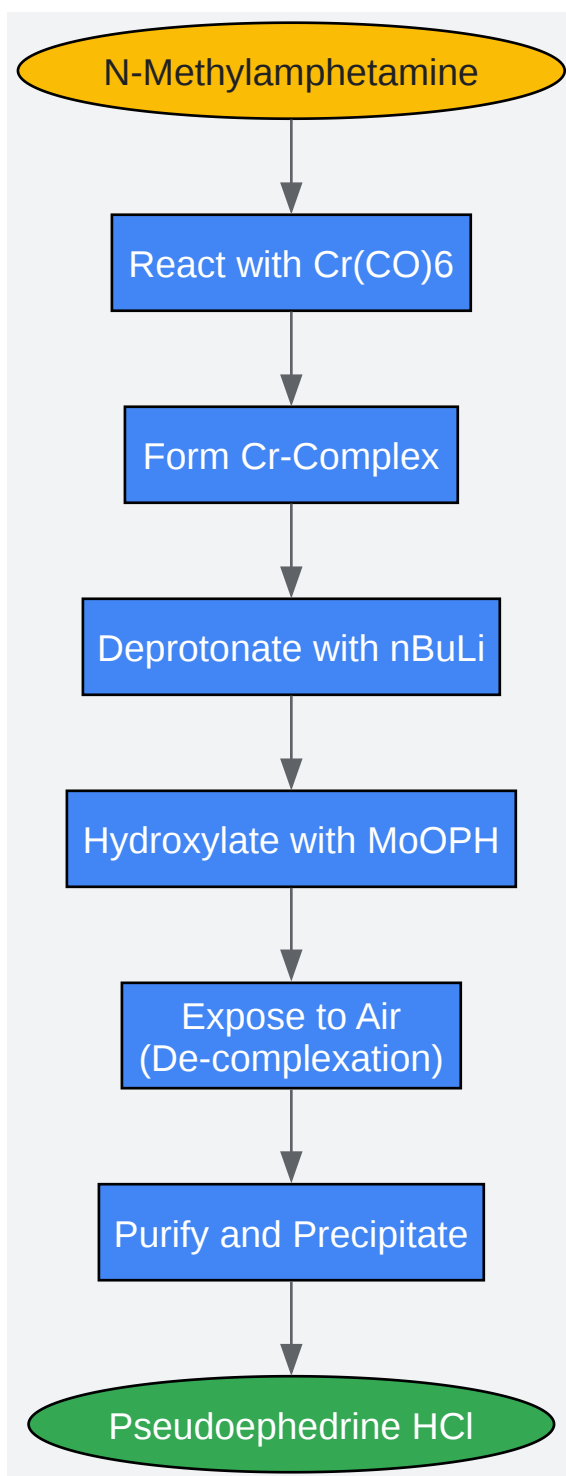
- **Apparatus:** USP Apparatus 2 (paddle stirrer) is used at 50 rpm.[\[12\]](#)
- **Media:** 1000 ml of 0.1 N hydrochloric acid is used for the first hour.[\[12\]](#)
- **Media Change:** After the first hour, the medium is changed to 1000 ml of 0.1 M phosphate buffer at pH 7.5 for the subsequent 2-16 hours.[\[12\]](#)
- **Sampling:** Samples are taken at various time points to determine the percentage of the drug released.
- **Analysis:** The concentration of pseudoephedrine in the samples is determined using a suitable analytical method, such as HPLC.

Visualizations



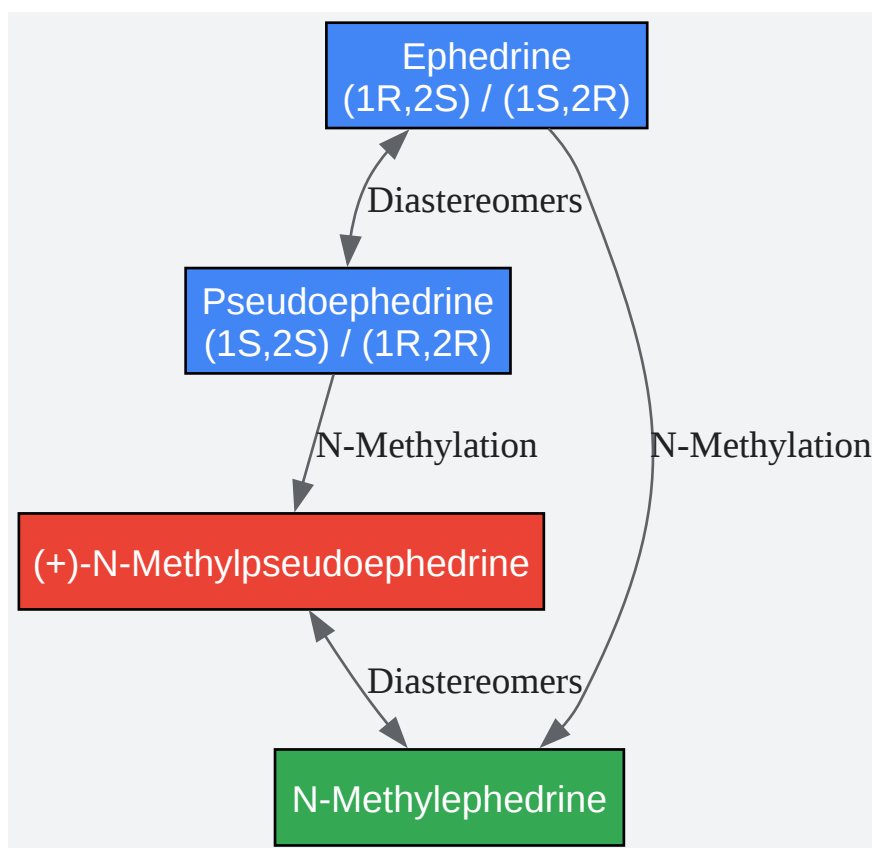
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Caption: Adrenergic signaling pathway of **(+)-N-Methylpseudoephedrine**.



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Caption: Workflow for the synthesis of pseudoephedrine.



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Caption: Structural relationships of ephedra alkaloids.

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